GNE-5729
説明
特性
CAS番号 |
2026635-66-3 |
|---|---|
分子式 |
C17H10Cl2F3N5O |
分子量 |
428.1962 |
IUPAC名 |
(1R,2R)-2-(7-chloro-2-((5-chloro-3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)-4-oxo-4H-pyrido[1,2-a]pyrimidin-6-yl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C17H10Cl2F3N5O/c18-11-1-2-14-24-9(7-26-13(19)5-12(25-26)17(20,21)22)4-15(28)27(14)16(11)10-3-8(10)6-23/h1-2,4-5,8,10H,3,7H2/t8-,10+/m0/s1 |
InChIキー |
GPMGDUIAVSFGGH-WCBMZHEXSA-N |
SMILES |
ClC(C=C1)=C([C@H]2[C@@H](C2)C#N)N3C1=NC(CN4C(Cl)=CC(C(F)(F)F)=N4)=CC3=O |
外観 |
Solid powder |
純度 |
>98% (or refer to the Certificate of Analysis) |
賞味期限 |
>2 years if stored properly |
溶解性 |
Soluble in DMSO |
保存方法 |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
同義語 |
GNE-5729; GNE 5729; GNE5729. |
製品の起源 |
United States |
Discovery and Preclinical Development of Gne 5729
GNE-5729 is a potent, brain-penetrant, and selective positive allosteric modulator (PAM) of the N-methyl-D-aspartate receptor (NMDAR) containing the GluN2A subunit. acs.orgnih.gov Its development emerged from a program aimed at improving upon earlier compounds in the same pyridopyrimidinone series, such as GNE-0723. acs.orgnih.gov The NMDARs are critical ionotropic glutamate (B1630785) receptors involved in synaptic plasticity and memory function, and their dysfunction is linked to various neurological and psychiatric disorders. acs.orgnih.gov
The primary challenge in developing NMDAR PAMs has been achieving selectivity over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), as both receptor types share a similar PAM binding site. nih.govmdpi.com While its predecessor, GNE-0723, was a potent and brain-penetrant GluN2A PAM, it possessed a suboptimal pharmacokinetic profile. nih.govresearchgate.net The research that led to this compound focused on modifying the pyridopyrimidinone core to enhance metabolic stability and improve selectivity against AMPARs. acs.orgnih.gov
This compound was identified as a superior compound with a significantly improved pharmacokinetic profile and greater selectivity over AMPARs compared to GNE-0723. acs.orgnih.gov This enhanced profile makes this compound a more suitable tool for in vivo studies to explore the therapeutic potential of GluN2A potentiation. nih.gov Preclinical studies demonstrated that this compound potentiates GluN2A-containing NMDARs and exhibits antidepressant-like effects in animal models. jneurosci.orgjneurosci.org
Table 1: Comparative Electrophysiological and Pharmacokinetic Properties
| Compound | GluN2A EC50 | AMPAR EC50 (EPSP) | Mouse in vivo Clearance (Cl) | Mouse Oral Bioavailability (F) |
|---|---|---|---|---|
| GNE-0723 | Potent | 5.7 µM | 26 mL min⁻¹ kg⁻¹ | Low |
| This compound | Potent | > 15 µM | Improved | Improved |
Data sourced from electrophysiology and DMPK studies. nih.gov
Characterization of Gne 5729 Binding Site Within Glun1/glun2a Lbd Heterodimer
The binding site for the pyridopyrimidinone series of PAMs, including GNE-5729, is located at the interface of the ligand-binding domains (LBD) of the GluN1 and GluN2A subunits. doi.org This allosteric pocket is distinct from the agonist binding sites for glutamate (B1630785) (on GluN2) and glycine (B1666218) (on GluN1). nih.govoup.com The NMDAR is a tetrameric structure, typically composed of two GluN1 and two GluN2 subunits. nih.gov The binding of a PAM like this compound to the LBD interface stabilizes the agonist-bound conformation of the receptor. nih.gov
X-ray crystallography studies of related compounds from the same chemical series, such as GNE-3500 (compound 9), co-crystallized with the human GluN1/GluN2A LBD heterodimer, have provided a detailed view of this binding pocket. doi.orgpdbj.org These structures reveal that the modulator sits (B43327) in a cavity formed by both the GluN1 and GluN2A subunits. The interaction is use-dependent, meaning the agonists (glutamate and glycine) must be bound before the modulator can act with high potency. elifesciences.org The pyridopyrimidinone core settles into this pre-formed pocket, making specific contacts that stabilize the LBD dimer interface, thereby enhancing ion channel opening and slowing deactivation kinetics. nih.govresearchgate.net
Computational Insights into Gne 5729 S Allosteric Mechanism
Comprehensive Characterization of GluN2A Subunit Selectivity for this compound
The defining characteristic of this compound is its high degree of selectivity for NMDARs containing the GluN2A subunit. This selectivity is crucial for dissecting the specific roles of GluN2A-containing NMDARs in neural circuits and their potential as therapeutic targets.
This compound exhibits a strong preference for GluN2A-containing NMDARs. Studies have shown that this compound has an EC₅₀ of 37 nM for GluN2A. medchemexpress.com In contrast, its potency is significantly lower for other GluN2 subtypes, with EC₅₀ values of 4.7 µM for GluN2C and 9.5 µM for GluN2D. medchemexpress.com This represents a selectivity of over 100-fold for GluN2A compared to other NMDAR subtypes. nih.gov This high degree of selectivity allows for the targeted modulation of GluN2A-containing receptors, which are predominantly expressed in mature synapses and play a key role in synaptic plasticity. nih.gov
Table 1: Potency of this compound across NMDAR Subtypes
| NMDAR Subtype | EC₅₀ |
|---|---|
| GluN2A | 37 nM medchemexpress.com |
| GluN2C | 4.7 µM medchemexpress.com |
This table illustrates the half-maximal effective concentration (EC₅₀) of this compound for different NMDAR subtypes, highlighting its potent and selective action on GluN2A.
A significant advantage of this compound is its enhanced selectivity against AMPA receptors, a common off-target for NMDAR modulators due to a shared binding site. nih.govmdpi.com this compound demonstrates over 1000-fold selectivity over AMPARs. nih.gov This is a notable improvement, showing a 2.6-fold to fivefold increased selectivity against AMPARs compared to its predecessor, GNE-0723. nih.govmdpi.com In brain slice field recordings measuring excitatory postsynaptic potentials (EPSPs), this compound showed a significantly lower potentiation of AMPARs, with an EC₅₀ greater than 15 µM. nih.gov This high selectivity minimizes the potential for confounding effects from AMPAR modulation in experimental studies. nih.gov
Comparative Potency and Efficacy of this compound Across NMDAR Subtypes (GluN2A, GluN2C, GluN2D)
Mechanistic Investigations of this compound's Positive Allosteric Modulation
This compound functions as a positive allosteric modulator, meaning it enhances the receptor's response to its natural agonists, glutamate and glycine, without directly activating the receptor itself. nih.gov This modulation occurs through binding to an allosteric site on the receptor, distinct from the agonist binding sites. acs.org
NMDARs are critical for calcium (Ca²⁺) influx into neurons, a key event in synaptic signaling and plasticity. nih.govjneurosci.orgoup.com this compound enhances the glutamate-induced activation of NMDARs, leading to increased calcium flux. medchemexpress.commedchemexpress.com The potentiation of NMDARs by this compound is use-dependent, meaning its effect is more pronounced with repeated receptor activation. nih.gov This property suggests that this compound may preferentially enhance synaptic activity that is already occurring.
The duration of the synaptic current mediated by NMDARs is largely determined by their deactivation kinetics, which is the rate at which the channel closes after the agonist unbinds. nih.gov Whole-cell voltage-clamp recordings have shown that this compound affects the deactivation kinetics of GluN2A-containing NMDARs. nih.gov Specifically, it appears to stabilize the agonist-bound conformation of the receptor. nih.gov This leads to a prolonged channel opening time and a slower decay of the synaptic current.
Positive allosteric modulators can influence both the potency (the concentration of agonist required to produce a half-maximal response) and the efficacy (the maximum response produced by the agonist) of the receptor. This compound has been shown to increase the efficacy of agonists at GluN2A-containing NMDARs, meaning it enhances the maximal receptor response even at saturating concentrations of glutamate and glycine. nih.govresearchgate.net While some PAMs also increase agonist potency, the primary mechanism of this compound appears to be an increase in gating efficacy. nih.govresearchgate.net
Analysis of this compound's Effects on Receptor Deactivation Kinetics in Isolated Systems
Electrophysiological Profiling of this compound in Neuronal Systems
The electrophysiological properties of this compound have been characterized to understand its modulatory effects on neuronal signaling. These studies are crucial for elucidating how the compound influences synaptic transmission and neuronal excitability.
Whole-Cell Voltage Clamp Recordings for this compound's Modulatory Effects
Whole-cell voltage-clamp recordings are a fundamental technique used to measure the ion flow across the entire membrane of a single neuron. leica-microsystems.commoleculardevices.com This method allows researchers to control the membrane potential of the cell and record the currents that flow through ion channels. leica-microsystems.commoleculardevices.com
In the study of this compound, whole-cell voltage-clamp recordings have been employed to compare its effects on N-methyl-D-aspartate receptor (NMDAR) deactivation kinetics with another compound, GNE-0723, and the endogenous co-agonists glycine and glutamate. nih.gov These recordings revealed that both this compound and GNE-0723 are considered moderate deactivators, exhibiting a 4- to 6-fold slower deactivation time compared to the natural agonists. nih.gov The deactivation time constant, or "tau," for this compound was measured at 3164 milliseconds, which correlates with its maximum potentiation value of 136%. nih.gov Typically, a maximum potentiation greater than 100% is indicative of a slower deactivating compound. nih.gov
These findings highlight the ability of this compound to prolong the activity of NMDARs, a key characteristic of a positive allosteric modulator (PAM). nih.govnih.gov By extending the duration of the receptor's open state, this compound enhances the influx of ions like Ca²⁺ and Na⁺, which are critical for postsynaptic signal transmission. nih.gov
Interactive Data Table: Deactivation Kinetics and Potentiation of NMDAR Modulators
| Compound | Deactivation "tau" (ms) | Maximum Potentiation (%) |
| This compound | 3164 | 136 |
| GNE-0723 | 2102 | 152 |
| Endogenous Co-agonists | ~500-800* | N/A |
Note: The deactivation tau for endogenous co-agonists is estimated based on the statement that GNE compounds are 4-6 fold slower. nih.gov
Excitatory Postsynaptic Potential (EPSP) Studies to Evaluate this compound's Synaptic Impact
Excitatory postsynaptic potentials (EPSPs) are depolarizing changes in the membrane potential of a postsynaptic neuron that increase the likelihood of the neuron firing an action potential. berkeley.edu Studying EPSPs provides insight into the strength and nature of synaptic transmission. frontiersin.org
To assess the potentiation of native α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs) during physiological activation, this compound was examined using EPSP recordings in brain slice field recordings. nih.gov The results demonstrated that this compound has a significantly lower potentiation effect on AMPARs compared to its predecessor, GNE-0723. nih.gov Specifically, this compound showed a greater than 2.6-fold selectivity in EPSP, confirming the improved selectivity observed in cell-based assays. nih.gov This enhanced selectivity for GluN2A-containing NMDARs over AMPARs is a significant advantage, as it allows for a more precise evaluation of the therapeutic effects and safety of GluN2A PAMs without the confounding activity of AMPARs. nih.govnih.gov
This compound's Influence on Synaptic Plasticity and Function
Synaptic plasticity, the ability of synapses to strengthen or weaken over time, is a fundamental process for learning and memory. mdpi.comoup.com NMDARs play a crucial role in many forms of synaptic plasticity, including long-term potentiation (LTP). jneurosci.orgnih.gov
Potentiation of Postsynaptic NMDAR Currents in Excitatory and Inhibitory Neurons by this compound
Unlike some earlier GluN2A PAMs, such as GNE-8324 which selectively enhanced NMDAR responses in inhibitory interneurons, this compound's predecessor, GNE-0723, was found to potentiate postsynaptic NMDAR currents in both inhibitory interneurons and excitatory neurons. researchgate.netnih.govnih.gov This broader potentiation is significant because deficits in interneuron hypoactivity are implicated in conditions like Dravet syndrome and Alzheimer's disease. researchgate.net While specific data for this compound's effects on both neuron types is still emerging, its structural and functional similarity to GNE-0723 suggests it may share this property of potentiating NMDAR currents in both excitatory and inhibitory neurons. nih.gov This broad action could be crucial for restoring balanced network activity in neurological disorders. researchgate.netnih.gov
Contribution of this compound to Long-Term Potentiation (LTP)-like Synaptic Strengthening
Long-term potentiation (LTP) is a persistent strengthening of synapses based on recent patterns of activity and is a key cellular mechanism underlying learning and memory. nih.gov The activation of NMDARs is a critical step in the induction of canonical LTP. jneurosci.orgnih.gov
Studies have shown that promoting NMDAR signaling can be an effective strategy for producing antidepressant-like effects. jneurosci.org Pharmacological activation of the GluN2A subunit of the NMDAR with this compound has been shown to be sufficient to exert antidepressant-like behavioral effects. nih.gov This suggests that this compound contributes to synaptic strengthening in a manner similar to LTP. jneurosci.org Furthermore, research indicates that the antidepressant-like actions of ketamine, a well-known NMDAR antagonist, may paradoxically involve a downstream, NMDAR-activation-dependent mechanism that leads to LTP-like synaptic potentiation. jneurosci.orgjneurosci.org The fact that a GluN2A-selective NMDAR positive modulator like this compound can produce similar behavioral effects supports the hypothesis that enhancing NMDAR-dependent synaptic plasticity is a viable therapeutic approach. jneurosci.orgnih.gov
Interactive Data Table: Research Findings on this compound and Related Compounds
| Compound | Primary Target | Effect on Synaptic Transmission | Implication for Synaptic Plasticity |
| This compound | GluN2A-NMDAR PAM | Potentiates NMDAR currents | Contributes to LTP-like synaptic strengthening jneurosci.orgnih.gov |
| GNE-0723 | GluN2A-NMDAR PAM | Potentiates NMDAR currents in excitatory and inhibitory neurons researchgate.netnih.gov | Potential to normalize network hyperactivity researchgate.net |
| GNE-8324 | GluN2A-NMDAR PAM | Selectively enhances NMDAR responses on inhibitory interneurons nih.govnih.gov | Highlights synapse-specific modulation |
| Ketamine | NMDAR antagonist | Initially inhibits, but downstream effects may enhance synaptic strength | Induces metaplasticity and enhances LTP jneurosci.org |
Preclinical Efficacy and Therapeutic Applications of Gne 5729
GNE-5729 in Behavioral Models of Central Nervous System Disorders
This compound, a positive allosteric modulator selective for the GluN2A subunit of the N-methyl-D-aspartate (NMDA) receptor, has demonstrated potential therapeutic effects in preclinical models of central nervous system disorders, particularly those relevant to depression. nih.govjneurosci.org Its efficacy has been evaluated in established behavioral assays that model aspects of this condition.
In the forced-swim test, a common screening tool for potential antidepressant compounds, this compound has shown antidepressant-like activity. nih.govjneurosci.org This test measures the immobility time of rodents when placed in an inescapable cylinder of water, with a reduction in immobility considered an indicator of an antidepressant response. mdpi.com Research indicates that a 3 mg/kg dose of this compound significantly decreased the immobility time in mice 24 hours after administration, suggesting an antidepressant-like effect. nih.govjneurosci.org Other doses of this compound did not produce a significant change in immobility time in this particular test. jneurosci.org
Forced-Swim Test: Effect of this compound on Immobility Time
| Dose of this compound | Outcome | Reference |
|---|---|---|
| 3 mg/kg | Significantly reduced immobility time | nih.govjneurosci.org |
| Other doses | No significant change in immobility time | jneurosci.org |
The learned helplessness paradigm is another behavioral model used to assess antidepressant efficacy. In this model, animals are exposed to uncontrollable stress, which can lead to a state of passivity or "helplessness" in subsequent stressful situations. Antidepressant treatments can reverse this learned helplessness. nih.gov In this paradigm, this compound was effective at a dose of 1 mg/kg, where it significantly reduced the number of escape failures in helpless mice. nih.govjneurosci.org This outcome suggests that this compound can produce antidepressant-like effects in this model. jneurosci.org Notably, other doses tested did not significantly alter the number of escape failures. jneurosci.org
Learned Helplessness Test: Effect of this compound on Escape Failures
| Dose of this compound | Outcome | Reference |
|---|---|---|
| 1 mg/kg | Significantly reduced escape failures | nih.govjneurosci.org |
| Other doses | No significant change in escape failures | jneurosci.org |
To ensure that the observed effects in the forced-swim and learned helplessness tests were not due to a general increase in motor activity, the impact of this compound on baseline locomotor activity was assessed. jneurosci.org The results showed that at doses of 0.1, 0.3, and 1 mg/kg, this compound did not alter the locomotor activity of mice. jneurosci.org However, the highest dose tested, 3 mg/kg, did cause a reduction in the distance traveled by the mice. jneurosci.org This finding is important for interpreting the results of the other behavioral tests, suggesting that the antidepressant-like effects observed at lower doses are not a byproduct of hyperactivity.
Locomotor Activity: Effect of this compound
| Dose of this compound | Effect on Locomotor Activity | Reference |
|---|---|---|
| 0.1 mg/kg | No significant change | jneurosci.org |
| 0.3 mg/kg | No significant change | jneurosci.org |
| 1 mg/kg | No significant change | jneurosci.org |
| 3 mg/kg | Reduced distance traveled | jneurosci.org |
Evaluation of this compound in Antidepressant-Relevant Behavioral Assays
Forced-Swim Test Outcome Measures
Neurobiological Underpinnings of this compound's Preclinical Actions
The antidepressant-like effects of this compound are believed to be mediated through its specific action on the GluN2A subunit of the NMDA receptor. nih.govnih.gov The NMDA receptor, a key player in synaptic plasticity, is composed of different subunits, with the GluN2A and GluN2B subunits being the most prevalent in the mammalian brain. mdpi.com Research suggests that activating GluN2A-containing NMDA receptors can promote neuronal survival. researchgate.net
Studies have shown that the antidepressant-like behavioral effects of ketamine, another compound that acts on the NMDA receptor, are dependent on the activation of the GluN2A subunit. jneurosci.orgnih.gov Specifically, the antidepressant effects of ketamine can be blocked by a GluN2A-selective antagonist. nih.govoup.com The finding that this compound, a GluN2A-selective positive allosteric modulator, produces antidepressant-like behavioral effects on its own further supports the hypothesis that GluN2A activation is a key mechanism for these actions. nih.govjneurosci.org This suggests that enhancing signaling through GluN2A-containing NMDA receptors may be a viable strategy for developing novel antidepressant therapies. nih.gov
Synergistic and Mechanistic Interactions of this compound with Ketamine's Effects
Recent research has shifted the understanding of ketamine's rapid antidepressant effects, suggesting that while it is an NMDAR antagonist, its therapeutic actions may paradoxically require downstream NMDAR activation. jneurosci.orgjneurosci.org Studies indicate that a convergent enhancement in excitatory neurotransmission in brain regions like the hippocampus is a key mechanism, and this process is dependent on NMDAR-mediated synaptic potentiation. jneurosci.orgjneurosci.org
This compound, as a GluN2A-selective PAM, has been instrumental in elucidating this mechanism. Research demonstrates that the activation of the GluN2A subunit is both necessary and sufficient for the antidepressant-like effects of ketamine. jneurosci.orgjneurosci.org When a GluN2A-selective antagonist, PEAQX, was administered, it prevented the antidepressant-relevant actions of ketamine in preclinical models. jneurosci.orgoup.com Conversely, this compound itself produces antidepressant-like behavioral effects comparable to those of ketamine. jneurosci.org
This suggests a synergistic relationship where promoting NMDAR signaling via a PAM like this compound can achieve similar outcomes to ketamine. jneurosci.org It is hypothesized that rapid-acting antidepressants, despite different initial targets, may share a common downstream mechanism involving NMDAR-activation-dependent synaptic strengthening. jneurosci.org In one study, ketamine acted synergistically with an NMDAR PAM to produce antidepressant-like behaviors, reinforcing the idea that enhancing NMDAR-dependent processes is a viable antidepressant strategy. jneurosci.orgnih.gov Another study explored whether this compound could reverse ketamine-induced anesthesia, further highlighting the direct functional interaction between the two compounds at the NMDAR complex. researchgate.net
This compound's Capacity to Normalize Aberrant Network Hypoactivity in Preclinical Models
In several neurological disorders, including Dravet syndrome and certain models of Alzheimer's disease, cognitive deficits are driven by the hypoactivity of specific neuronal populations, particularly inhibitory interneurons. researchgate.netmdpi.com This hypoactivity can lead to aberrant network oscillations and synchrony, impairing cognitive functions. dravetsyndromenews.com
Preclinical research using GNE-0723, a closely related precursor to this compound, has shown that enhancing GluN2A-NMDAR function can normalize this pathological network activity. researchgate.netdravetsyndromenews.com Treatment with GNE-0723 in mouse models of Dravet syndrome and Alzheimer's disease led to a reduction in low-frequency oscillations associated with epilepsy and a rescue of cognitive functions. mdpi.comdravetsyndromenews.com The compound shifted neural activity to a state that was more conducive to learning and memory while reducing epileptic activity. dravetsyndromenews.com
This compound was developed as a follow-up compound to GNE-0723 with an improved pharmacokinetic profile and greater selectivity, making it a superior tool for in vivo studies. nih.govresearchgate.net Given that this compound targets the same mechanism with greater efficiency, it is expected to have a similar or enhanced capacity to normalize aberrant network hypoactivity. nih.govdravetsyndromenews.com By potentiating NMDAR currents on hypoactive interneurons, this compound could restore inhibitory tone, correct network imbalances, and thereby improve cognitive and behavioral outcomes in diseases characterized by such deficits. researchgate.netnih.gov
Investigative Studies of this compound in Disease Models
Preclinical Efficacy of this compound in Depression Models
The investigation of this compound in preclinical models of depression has yielded significant findings, supporting the hypothesis that direct potentiation of GluN2A-containing NMDARs can produce antidepressant-like effects. jneurosci.orgjneurosci.org This challenges the traditional view that NMDAR antagonism is the sole mechanism for rapid-acting antidepressants like ketamine and opens new therapeutic avenues. oup.comoup.com
In mouse models, this compound has demonstrated efficacy in behavioral tests that are sensitive to antidepressant treatments. jneurosci.org In the forced-swim test (FST), a common screening model, this compound significantly reduced the immobility time of mice, which is indicative of an antidepressant response. jneurosci.orgjneurosci.org Similarly, in the learned helplessness paradigm, another well-validated depression model, this compound administration led to a significant decrease in escape failures. jneurosci.org These effects confirm the compound's antidepressant-like efficacy. jneurosci.orgoup.com
The findings suggest that the pharmacological activation of the GluN2A subunit is a key mediator of these antidepressant actions. oup.comoup.com This is consistent with studies where blocking GluN2A prevents ketamine's effects, and directly activating it with this compound mimics them. jneurosci.orgoup.com
Preclinical Efficacy of this compound in Mouse Models of Depression
| Preclinical Model | Observation | Implication | Citation |
|---|---|---|---|
| Forced-Swim Test | Significantly decreased immobility time in mice. | Antidepressant-like efficacy. | jneurosci.org, jneurosci.org |
| Learned Helplessness Paradigm | Significantly decreased escape failures in helpless mice. | Antidepressant-like efficacy. | jneurosci.org |
| Open-Field Test | Did not alter locomotion at antidepressant-effective doses (0.1-1 mg/kg); reduced locomotion only at the highest dose (3 mg/kg). | Antidepressant effects are not due to general hyperactivity. | jneurosci.org, jneurosci.org |
Potential Therapeutic Implications of this compound in Schizophrenia-Related Dysfunctions
The NMDAR hypofunction hypothesis is a leading theory in the pathophysiology of schizophrenia, suggesting that reduced NMDAR signaling contributes to the cognitive and negative symptoms of the disorder. nih.govnih.gov Genetic studies and animal models have specifically implicated the GluN2A subunit; for instance, selective deletion of GluN2A-containing NMDARs in animal models can replicate core symptoms of schizophrenia. nih.gov
Given this context, a selective GluN2A PAM like this compound holds significant therapeutic potential. nih.govpatsnap.com By enhancing the function of underactive GluN2A-containing NMDARs, this compound could directly address the receptor hypofunction believed to underlie the disease's symptoms. nih.govnih.gov Preclinical studies suggest that impaired NMDAR function, particularly in cortico-limbic inhibitory interneurons, leads to a disinhibition of excitatory circuits, which is a key aspect of schizophrenia pathophysiology. nih.gov Enhancing NMDAR signaling on these interneurons could restore proper inhibitory control and ameliorate these circuit-level disturbances. nih.gov Therefore, this compound represents a targeted approach to potentially improve the cognitive deficits and synaptic dysfunctions associated with schizophrenia. nih.govpatsnap.com
This compound's Modulatory Role in Preclinical Alzheimer's Disease Models
NMDAR dysfunction is also a feature of Alzheimer's disease, contributing to the synaptic failure and cognitive decline that characterize the condition. nih.govpatsnap.com In some Alzheimer's models, deficits are associated with the hypoactivity of interneurons, leading to network instability. researchgate.netmdpi.com
The therapeutic potential of this compound in this context has been inferred from studies with its precursor, GNE-0723. researchgate.netdravetsyndromenews.com In mouse models of Alzheimer's disease, treatment with GNE-0723 was shown to normalize network hyperactivity and rescue cognitive deficits. researchgate.netmdpi.com Specifically, long-term treatment improved the performance of Alzheimer's model mice in the Morris water maze task, a test of spatial learning and memory. mdpi.com
As this compound is an optimized version of GNE-0723 with a better pharmacokinetic profile, it is positioned as a promising candidate for modulating the NMDAR-related pathology in Alzheimer's disease. nih.govresearchgate.net By enhancing GluN2A function, this compound could help restore synaptic plasticity and improve the function of neural networks compromised by the disease, potentially offering a novel therapeutic strategy. patsnap.comresearchgate.net
Exploration of this compound in Dravet Syndrome Models
Dravet syndrome is a severe form of genetic epilepsy typically caused by a loss-of-function mutation in the SCN1A gene. dravetfoundation.orgfrontiersin.org This genetic defect leads to impaired function of sodium channels, preferentially affecting inhibitory interneurons and causing them to become hypoactive. researchgate.netseattlechildrens.org The resulting network disinhibition leads to severe seizures and cognitive impairment. frontiersin.orgplos.org
The strategy of enhancing excitatory NMDAR function on these hypoactive inhibitory neurons is a promising therapeutic approach. researchgate.net Preclinical studies using the related compound GNE-0723 in a mouse model of Dravet syndrome demonstrated that this approach is viable. dravetsyndromenews.com Treatment with GNE-0723 reduced spontaneous epileptiform discharges and improved cognitive performance in a contextual fear conditioning task. mdpi.comdravetsyndromenews.com
Researchers identified this compound as a related molecule with more favorable pharmacological properties for further investigation. nih.govdravetsyndromenews.com By selectively potentiating GluN2A-containing NMDARs, this compound could increase the excitability of the affected interneurons, thereby restoring inhibitory control within the neural circuits and mitigating both seizures and cognitive deficits associated with Dravet syndrome. researchgate.netdravetsyndromenews.com
Conceptual Framework for this compound in Autism Spectrum Disorders and other Developmental Disorders
The potential therapeutic application of this compound in Autism Spectrum Disorders (ASD) and other neurodevelopmental disorders is conceptualized through its specific mechanism of action as a positive allosteric modulator (PAM) of the GluN2A subunit of the N-methyl-D-aspartate receptor (NMDAR). This framework is built upon the growing body of evidence linking NMDAR hypofunction and imbalances in glutamatergic signaling to the pathophysiology of these complex conditions. nih.govmdpi.com
NMDARs are critical for synaptic plasticity, learning, and memory, processes that are known to be affected in neurodevelopmental disorders. nih.govnih.gov These receptors are composed of different subunits, and the balance between them, particularly the GluN2A and GluN2B subunits, changes throughout development and is crucial for proper neuronal circuit maturation. mdpi.com Disruptions in the genes encoding NMDAR subunits, including GRIN2A, have been identified as risk factors for neurodevelopmental disorders like ASD, epilepsy, and schizophrenia. nih.govmdpi.com
The central hypothesis is that by selectively enhancing the function of GluN2A-containing NMDARs, this compound could help restore the balance of excitatory and inhibitory signaling in the brain. nih.govnih.gov Loss-of-function variants in the GRIN2A gene are associated with schizophrenia and certain epilepsy syndromes, suggesting that reduced GluN2A function can lead to network overactivation and cognitive deficits. nih.gov In the context of ASD, where synaptic dysregulation is a key feature, a targeted enhancement of GluN2A activity could potentially ameliorate core behavioral and cognitive symptoms by improving synaptic integrity and function. mdpi.com
This compound, as a brain-penetrant and highly selective GluN2A PAM, represents a precise pharmacological tool to test this hypothesis. Its predecessor, GNE-0723, also showed GluN2A selectivity, but this compound was developed with an improved pharmacokinetic profile and significantly greater selectivity against AMPA receptors, reducing the potential for off-target effects. mdpi.comnih.gov This high selectivity allows for a more precise evaluation of the therapeutic effects of GluN2A potentiation. nih.gov The conceptual framework, therefore, positions this compound as a potential pro-cognitive and network-stabilizing agent for developmental disorders characterized by GluN2A hypofunction.
This approach aligns with the Adverse Outcome Pathway (AOP) conceptual framework, which links a molecular initiating event (in this case, reduced GluN2A-NMDAR function) through a series of key biological events to an adverse outcome (the clinical manifestations of a neurodevelopmental disorder). europa.eu By targeting the molecular initiating event, this compound offers a mechanism-based strategy to potentially alter the course of the disorder. Preclinical studies demonstrating the efficacy of this compound in models of depression provide evidence that modulating GluN2A can produce behaviorally relevant outcomes. jneurosci.orgoup.com While direct preclinical evidence in ASD models is needed, the strong genetic and mechanistic links provide a solid foundation for its investigation in this and other related developmental disorders.
Interactive Data Table: Properties of this compound
| Property | Description | Value/Finding | Citation |
| Compound Type | Positive Allosteric Modulator (PAM) of the NMDAR | Pyridopyrimidinone-based | nih.gov |
| Primary Target | GluN2A subunit of the NMDAR | EC50 of 37 nM | medchemexpress.com |
| Selectivity | High selectivity for GluN2A over other NMDAR subunits and AMPARs | >100-fold over other NMDAR subtypes; >1000-fold over AMPAR | nih.gov |
| Pharmacokinetics | Improved in vivo profile compared to earlier compounds like GNE-0723 | Good overall profile, including favorable molecular weight, LogD, and total polar surface area for CNS drug targets. | nih.gov |
| Preclinical Model | Depression (Forced-Swim Test) | Significantly reduced immobility time in mice. | jneurosci.org |
| Preclinical Model | Depression (Learned Helplessness) | Significantly decreased escape failures in helpless mice. | jneurosci.orgjneurosci.org |
Advanced Methodological Approaches in Gne 5729 Research
High-Throughput Screening and Lead Optimization Strategies for NMDAR Modulators
The discovery of GNE-5729 is a testament to the power of high-throughput screening (HTS) and subsequent structure-based lead optimization in modern drug discovery. The journey began with the identification of a "hit" compound, GNE-3476, from an HTS campaign that screened approximately 1.4 million compounds. mdpi.com This initial hit, a thiazolopryrimidinone, demonstrated potentiation of GluN2A-containing NMDARs. mdpi.com
This discovery spurred a focused medicinal chemistry effort to develop more potent and selective GluN2A PAMs. mdpi.com One of the key lead compounds to emerge was GNE-0723, a potent and brain-penetrant GluN2A-selective NMDAR PAM. nih.govresearchgate.net While promising, GNE-0723 had a suboptimal pharmacokinetic profile. researchgate.netmdpi.com The lead optimization strategy then centered on modifying the structure of GNE-0723 to enhance its properties. researchgate.netmdpi.com This led to the synthesis of this compound, which featured a pyridopyrimidinone core. nih.govacs.org The primary goals of this optimization were to improve the in vivo pharmacokinetic profile and increase selectivity against α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs), a significant challenge given the shared PAM binding site between NMDARs and AMPARs. nih.govresearchgate.net The resulting compound, this compound, successfully achieved these objectives, exhibiting an almost fivefold increase in selectivity against AMPARs while maintaining robust GluN2A potency and specificity. researchgate.netmdpi.com
Biophysical and Biochemical Techniques for Receptor Characterization
A variety of sophisticated biophysical and biochemical techniques have been employed to characterize the interaction of this compound with NMDARs, providing detailed insights into its potency and mechanism of action.
Fluorescence-Based Calcium Flux Assays in Recombinant Systems
Fluorescence-based calcium flux assays have been a cornerstone in determining the potency of this compound. nih.govmedchemexpress.com These assays are widely used in high-throughput screening to measure changes in intracellular calcium concentrations following receptor activation. thermofisher.comnih.govmoleculardevices.comabcam.com In the context of this compound research, recombinant cell lines, such as Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells, are engineered to express specific NMDAR subunit combinations (e.g., GluN1/GluN2A). medchemexpress.comnih.gov These cells are loaded with a calcium-sensitive fluorescent dye. abcam.com When this compound potentiates the NMDAR in the presence of an agonist like glutamate (B1630785), the influx of calcium ions into the cell increases, leading to a corresponding increase in fluorescence intensity. thermofisher.com By measuring this change in fluorescence across a range of this compound concentrations, a dose-response curve can be generated to calculate the half-maximal effective concentration (EC50), a key measure of the compound's potency. medchemexpress.com
| NMDAR Subtype | This compound EC50 |
|---|---|
| GluN2A | 37 nM |
| GluN2C | 4.7 µM |
| GluN2D | 9.5 µM |
This table summarizes the potency (EC50) of this compound on different GluN2 subunits of the NMDA receptor, as determined by fluorescence-based calcium flux assays. medchemexpress.com
Automated Electrophysiology for Kinetic and Pharmacological Profiling
Automated electrophysiology platforms have been crucial for in-depth kinetic and pharmacological profiling of this compound. researchgate.net This technology allows for the rapid and precise measurement of ion channel activity in response to chemical compounds. nih.gov For this compound, automated patch-clamp systems were used to study its effect on the deactivation kinetics of GluN2A-containing NMDARs. nih.gov These studies compare the time it takes for the receptor's electrical signal to decay after the removal of glutamate in the presence and absence of this compound. nih.gov Such detailed kinetic analysis, facilitated by the high-throughput nature of automated electrophysiology, has been instrumental in understanding the structure-activity relationship of channel deactivation and in differentiating the pharmacological profiles of this compound from its predecessors like GNE-0723. nih.govresearchgate.net
| Compound | Effect on Deactivation Kinetics | Selectivity over AMPAR (EPSP) |
|---|---|---|
| GNE-0723 | Slower Deactivation | Baseline |
| This compound | Faster Deactivation than GNE-0723 | >2.6-fold greater than GNE-0723 |
This table provides a comparative overview of the effects of GNE-0723 and this compound on NMDAR deactivation kinetics and their selectivity over AMPARs as measured in brain slice field recordings. nih.gov
Sophisticated In Vivo Neuropharmacology Methodologies
To understand the physiological and potential therapeutic effects of this compound, researchers have utilized sophisticated in vivo neuropharmacology methodologies, including animal behavioral models and ex vivo brain tissue analysis.
Animal Behavioral Phenotyping Platforms for Neuropsychiatric Assessment
Animal behavioral phenotyping platforms have been employed to assess the in vivo effects of this compound, particularly in the context of neuropsychiatric conditions like depression. jneurosci.org Studies have used established behavioral tests in mice, such as the forced-swim test and the learned helplessness paradigm, to evaluate the antidepressant-like properties of the compound. jneurosci.org In the forced-swim test, a decrease in immobility time is indicative of an antidepressant effect. jneurosci.org Similarly, in the learned helplessness test, a reduction in escape failures suggests an antidepressant-like response. jneurosci.org These behavioral assays have demonstrated that pharmacological activation of the GluN2A subunit with this compound can produce behavioral effects similar to those of ketamine, a known rapid-acting antidepressant. jneurosci.orgoup.com
Ex Vivo Brain Slice Electrophysiology and Biochemical Analysis
Following in vivo administration, ex vivo brain slice electrophysiology and biochemical analyses provide a bridge between behavioral effects and the underlying synaptic and molecular changes. nih.govjneurosci.org In this technique, brain slices containing specific regions like the hippocampus are prepared from animals treated with this compound. jneurosci.orgbiorxiv.org Field excitatory postsynaptic potentials (fEPSPs) can then be recorded to assess synaptic transmission and plasticity. nih.gov This method has been used to confirm the potentiation of NMDAR-mediated responses by this compound in a more physiologically relevant setting and to verify its enhanced selectivity over AMPARs compared to earlier compounds. nih.gov Furthermore, biochemical analyses, such as Western blotting, can be performed on these brain slices to quantify changes in the levels of specific proteins, like AMPAR subunits, providing insights into the molecular mechanisms downstream of this compound's action. jneurosci.org
Computational Chemistry and Structural Biology Integration
The development and understanding of this compound, a pyridopyrimidinone-based NMDAR PAM, have been significantly advanced through the synergistic use of computational chemistry and structural biology. researchgate.netpatsnap.comnih.gov These methods have provided crucial insights into its binding characteristics and the structural determinants of its activity and selectivity. researchgate.netnih.gov
Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Interactions
Molecular docking and molecular dynamics (MD) simulations have been critical in understanding the interaction between this compound and its target, the GluN2A subunit of the NMDA receptor. nih.govmdpi.com The discovery of this compound was part of a research effort that utilized X-ray structure analysis and modeling to form hypotheses about the compound's activity and selectivity profile. nih.govnih.gov
In a notable study, this compound was used as a reference inhibitor in molecular dynamics simulations to assess the binding of newly identified potential inhibitors of the NMDA receptor. mdpi.com These simulations, conducted for 50 nanoseconds using the Desmond code, provided a detailed view of the interactions between the ligand and the receptor at the atomic level. mdpi.com The calculated binding mode of this compound in the active site of the NMDA receptor (PDB ID: 5TP9) highlights key hydrogen bond interactions with the surrounding amino acid residues. mdpi.com
Furthermore, modeling studies have been employed to understand the selectivity of this compound for NMDARs over α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid receptors (AMPARs). nih.gov An overlay of modeled ligands in the GluA2Flip (AMPAR) X-ray structure suggested that the selectivity of related compounds, and by extension this compound, may arise from specific structural features that lead to steric clashes with residues in the AMPAR binding site, such as Serine242. nih.gov The modification of the GNE-0723 structure to yield this compound resulted in an almost five-fold increase in selectivity against AMPARs while maintaining potent GluN2A activity. mdpi.com
The interactions between this compound and the NMDA receptor, as revealed by molecular dynamics simulations, can be summarized by the types of contacts formed with amino acid residues.
| Interaction Type | Interacting Residues |
|---|---|
| Hydrogen Bonds | Information not publicly detailed |
| Hydrophobic Interactions | Information not publicly detailed |
| Water Bridges | Information not publicly detailed |
The specific amino acid residues involved in the binding of this compound are detailed in the primary research literature but are summarized here to indicate the nature of the interactions investigated through molecular dynamics.
Application of Quantitative Structure-Activity Relationship (QSAR) Models
While specific Quantitative Structure-Activity Relationship (QSAR) models developed exclusively for the this compound chemical series are not extensively published, the principles of QSAR have been applied in the broader context of its target. patsnap.commdpi.com For instance, researchers have developed QSAR models for the NMDA receptor using machine learning methods like artificial neural networks and advanced multilinear techniques. patsnap.commdpi.com These models were then used to screen large compound databases to identify new, potentially active molecules targeting the receptor. patsnap.com
The development of this compound itself was heavily reliant on structure-activity relationship (SAR) studies, which can be considered a qualitative form of QSAR. nih.gov The research that led to this compound explored a pyridopyrimidinone core and systematically investigated the impact of different substituents on potency and selectivity. nih.gov This work highlighted distinct SAR despite structural similarities to its predecessor, GNE-0723. patsnap.comnih.gov
For example, the exploration of different substituents at the R1 position of the pyridopyrimidinone core revealed that cyclopropyl (B3062369) groups maintained GluN2A potency while improving selectivity against AMPARs. nih.gov The combination of a cyclopropyl nitrile at R1 was found to provide the best balance of these properties. nih.gov This systematic modification and testing of chemical structures to understand their impact on biological activity is the fundamental principle of SAR and QSAR.
The table below summarizes some of the key SAR findings from the development of the pyridopyrimidinone series, which includes this compound.
| Compound/Series | Modification | Effect on Activity/Selectivity |
|---|---|---|
| Pyridopyrimidinone Core | Introduction of cyclopropyl substituents at R1 | Maintained GluN2A potency and improved AMPAR selectivity. nih.gov |
| Compound 9 (analog) | Cyclopropyl nitrile at R1 | Best balance of GluN2A potency and selectivity against AMPARs. nih.gov |
| This compound (Compound 13) | Unique R3 vector | Hypothesized to be responsible for increased selectivity against AMPARs by interacting near Serine242 in GluA2Flip. nih.gov |
These SAR studies, guided by structural insights from modeling, were crucial for the optimization of the lead compound, ultimately leading to the identification of this compound as a superior tool compound with an improved pharmacokinetic profile and enhanced selectivity. nih.gov
Future Perspectives and Open Questions in Gne 5729 Research
Elucidation of the Full Allosteric Modulatory Landscape of GNE-5729
This compound is recognized as a brain-permeable positive allosteric modulator of the NMDA receptor, demonstrating significant selectivity for the GluN2A subunit. medchemexpress.comglpbio.comtargetmol.com Its potency is highlighted by an EC50 of 37 nM for GluN2A, while it shows considerably lower affinity for GluN2C (4.7 µM) and GluN2D (9.5 µM) subunits. medchemexpress.comglpbio.comtargetmol.com This selectivity is a critical attribute, as the diverse functions of NMDA receptors are largely determined by their subunit composition. nih.gov The binding of this compound to the GluN1/GluN2A receptor is thought to stabilize the agonist-bound conformation, thereby enhancing agonist efficacy with varied effects on agonist potency. nih.gov This mechanism is further supported by the observation that related compounds can significantly slow the deactivation kinetics following the removal of L-glutamate. nih.gov
Future research should aim to create a comprehensive profile of this compound's interaction with the NMDA receptor complex. This includes detailed structural analysis, potentially using cryo-electron microscopy, to precisely map its binding site and understand the conformational changes it induces. Investigating its modulatory effects in the presence of various endogenous and exogenous ligands will provide a more complete picture of its allosteric landscape. Furthermore, exploring its impact on channel gating properties, such as open probability and mean open time, will be crucial for a full mechanistic understanding.
Comprehensive Understanding of this compound's Effects Across Diverse Neuronal Circuits and Cell Types
The differential expression of GluN2A-containing NMDA receptors across various brain regions and neuronal populations underscores the need to understand this compound's circuit-specific effects. nih.gov In mature synapses, there is a predominant expression of GluN2A subunits, which shifts from the GluN2B prevalence seen in early development. nih.gov This developmental switch suggests that this compound could have distinct effects depending on the maturational state of the neuronal circuit.
Studies have begun to explore the impact of GluN2A modulation in specific contexts. For instance, in mouse models of Dravet syndrome and Alzheimer's disease, a related molecule, GNE-0723, was shown to reduce low-frequency oscillations associated with epilepsy and improve cognitive functions. dravetsyndromenews.com This suggests that enhancing GluN2A-containing NMDA receptor function could normalize pathological network activity. dravetsyndromenews.com Furthermore, research has demonstrated that this compound can induce antidepressant-like behaviors in preclinical models, pointing to its potential role in modulating circuits involved in mood regulation. jneurosci.orgjneurosci.org Specifically, activation of the GluN2A subunit was found to be both necessary and sufficient for these effects. jneurosci.orgjneurosci.org
Future investigations should employ advanced techniques such as in vivo calcium imaging and optogenetics to dissect the effects of this compound on identified neuronal populations within specific circuits, like the cortico-striatal or hippocampal-prefrontal pathways. Understanding how this compound alters neuronal firing patterns, synaptic integration, and network oscillations in these diverse circuits will be critical for predicting its therapeutic and potential off-target effects. For example, research has implicated the mPFC-PVT (medial prefrontal cortex to paraventricular nucleus of the thalamus) pathway in methamphetamine-induced conditioned place preference, with the GluN2A subunit playing a mediatory role. thno.org
Long-Term Neurobiological Adaptations and Synaptic Reorganization Induced by this compound Modulation
A critical area of future inquiry is the long-term consequence of sustained this compound-mediated GluN2A potentiation. NMDA receptors are central to synaptic plasticity, the cellular mechanism underlying learning and memory. nih.gov Therefore, chronic modulation by this compound could induce lasting changes in synaptic strength and structure.
Research has indicated that targeted disruption of the GluN2A gene can significantly reduce long-term potentiation (LTP), a key form of synaptic plasticity. oup.com Conversely, enhancing GluN2A function with PAMs like this compound might be expected to facilitate LTP and other forms of synaptic strengthening. jneurosci.org Indeed, promoting NMDA receptor-dependent LTP-like synaptic potentiation is being explored as a potential antidepressant strategy. jneurosci.org
Longitudinal studies are needed to track the effects of chronic this compound exposure on synaptic density, dendritic spine morphology, and the expression of plasticity-related genes. It will be important to determine whether continuous potentiation of GluN2A leads to adaptive or maladaptive plasticity, and whether these effects are reversible upon cessation of the compound. Understanding these long-term adaptations is crucial for evaluating the sustained efficacy and safety of this compound as a potential therapeutic agent.
Comparative Analysis of this compound with Emerging GluN2A PAMs: Differentiating Mechanisms and Therapeutic Potentials
This compound is part of a growing class of GluN2A-selective PAMs. nih.govnih.gov A key predecessor, GNE-0723, showed high potency but had a less favorable pharmacokinetic profile. mdpi.comresearchgate.net this compound was developed as an improvement, exhibiting enhanced selectivity against AMPA receptors and better in vivo properties. nih.govmdpi.com The pyridopyrimidinone core is a common feature in this series, though subtle structural changes lead to distinct activity profiles. nih.gov
Table 1: Comparison of this compound and Related Compounds
| Compound | Key Features | Reference |
|---|---|---|
| This compound | Improved pharmacokinetic profile and increased selectivity against AMPARs compared to GNE-0723. nih.govacs.org | nih.govacs.org |
| GNE-0723 | A potent, brain-penetrant GluN2A-selective PAM with a less optimal pharmacokinetic profile. nih.govacs.org | nih.govacs.org |
| GNE-6901 | A GluN2A PAM that also shows activity at GluN2D-containing NMDA receptors. nih.govresearchgate.net | nih.govresearchgate.net |
| GNE-8324 | A related compound that causes a marked slowing of deactivation associated with L-glutamate removal. nih.gov | nih.gov |
| PEAQX | A GluN2A-selective NMDA receptor negative allosteric modulator (antagonist). jneurosci.orgoup.com | jneurosci.orgoup.com |
| Rapastinel | An NMDAR positive allosteric modulator with activity at multiple GluN2 subunits. jneurosci.org | jneurosci.org |
Future research should systematically compare this compound with other emerging GluN2A PAMs. This comparative analysis should focus on differentiating their mechanisms of action, including their effects on receptor deactivation kinetics, agonist potency, and their potential for off-target effects at other receptors like AMPA receptors. nih.govresearchgate.net Such studies will be instrumental in identifying which modulatory profiles are most beneficial for specific neurological or psychiatric conditions, thereby tailoring therapeutic strategies to the underlying pathophysiology.
Strategic Directions for Further Analog Development and Scaffold Diversification Based on this compound
The development of this compound from earlier compounds like GNE-0723 demonstrates the value of iterative medicinal chemistry efforts. nih.govacs.org The pyridopyrimidinone scaffold has proven to be a fruitful starting point for generating potent and selective GluN2A PAMs. nih.gov Structure-based design, incorporating X-ray crystallography and molecular modeling, was instrumental in understanding the structure-activity relationships that led to the improved profile of this compound. nih.govresearchgate.net
Future strategies for analog development should continue to leverage these structure-based approaches. One key goal will be to further refine selectivity, not only against other NMDA receptor subunits and AMPA receptors but also to achieve finer control over the modulation of channel kinetics. researchgate.net Scaffold hopping, a strategy that involves replacing the core molecular framework while retaining key pharmacophoric features, could lead to the discovery of novel chemical series with distinct intellectual property and potentially superior drug-like properties. researchgate.netoup.com The ultimate aim is to generate a diverse library of GluN2A modulators, each with a unique pharmacological profile, to provide a toolkit for both probing the complexities of NMDA receptor function and developing precisely targeted therapeutics.
Q & A
Q. Q1: What experimental models are most appropriate for evaluating GNE-5729’s selectivity and efficacy as an NMDAR PAM?
Methodological Answer:
- Use electrophysiological assays in heterologous systems expressing GluN2A, GluN2B, GluN2C, and GluN2D subunits to quantify potency (EC50) and selectivity. For example, measure AMPA EPSP area changes under varying drug concentrations to compare effects across subunits .
- Pair with X-ray crystallography or molecular modeling to map binding interactions, as demonstrated in structural studies of GNE-0723 (a related compound), which revealed water-filled pocket occupancy critical for selectivity .
Q. Q2: How can researchers design concentration-response experiments to assess this compound’s pharmacokinetic profile?
Methodological Answer:
- Conduct time-course experiments in vivo (e.g., rodent models) to measure plasma and brain concentrations post-administration. Use LC-MS/MS for quantification.
- Compare half-life and exposure metrics with structurally similar compounds (e.g., GNE-0723) to identify improvements in metabolic stability .
Advanced Research Questions
Q. Q3: How do structural modifications in this compound’s pyridopyrimidinone core influence its selectivity over AMPARs and other NMDAR subunits?
Methodological Answer:
- Perform structure-activity relationship (SAR) studies by synthesizing analogs with variations in the pyridopyrimidinone scaffold. Test analogs in GluN2A/B/C/D-expressing systems to isolate structural features driving selectivity.
- Validate hypotheses using crystallographic data (as in GNE-0723 studies) to correlate substituent positioning with receptor interactions .
Q. Q4: What strategies resolve contradictions in data when this compound’s in vitro potency does not translate to in vivo efficacy?
Methodological Answer:
- Analyze pharmacokinetic-pharmacodynamic (PK-PD) mismatches by measuring brain penetration (e.g., CSF/plasma ratios) and target engagement via ex vivo receptor occupancy assays.
- Use computational modeling to predict blood-brain barrier permeability and adjust dosing regimens. Cross-reference with in vivo behavioral assays (e.g., cognitive tests in disease models) .
Q. Q5: How can researchers optimize experimental conditions to minimize variability in AMPA EPSP measurements during this compound testing?
Methodological Answer:
- Standardize slice preparation protocols (e.g., oxygenated ACSF composition, temperature) to maintain synaptic viability.
- Use internal controls (e.g., baseline EPSP measurements pre-drug application) and normalize data to account for inter-slice variability. Include error bars in concentration-response curves to highlight reproducibility .
Methodological Frameworks
Q. Q6: What statistical approaches are recommended for analyzing dose-dependent effects of this compound in electrophysiological studies?
Methodological Answer:
- Apply nonlinear regression analysis (e.g., sigmoidal dose-response curves) to calculate EC50 and Hill coefficients. Use software like GraphPad Prism for curve fitting.
- Perform ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare effects across concentrations or subunits. Report confidence intervals to quantify uncertainty .
Q. Q7: How should researchers validate the selectivity of this compound against off-target receptors?
Methodological Answer:
- Screen against a panel of ionotropic and metabotropic glutamate receptors (e.g., AMPARs, mGluRs) using radioligand binding or functional assays.
- Cross-validate with knockout models (e.g., GluN2A-deficient mice) to confirm target specificity in vivo .
Data Interpretation and Reporting
Q. Q8: How to address discrepancies between in vitro and in vivo data for this compound in publications?
Methodological Answer:
Q. Q9: What criteria determine whether this compound’s pharmacokinetic improvements are statistically significant compared to earlier analogs?
Methodological Answer:
- Apply paired t-tests or Mann-Whitney U tests (for non-normal distributions) to compare half-life, AUC, and Cmax values between compounds.
- Use Cohen’s d or effect size metrics to quantify clinical relevance beyond statistical significance .
Future Research Directions
Q. Q10: What gaps exist in understanding this compound’s mechanism of action, and how can they be addressed experimentally?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
